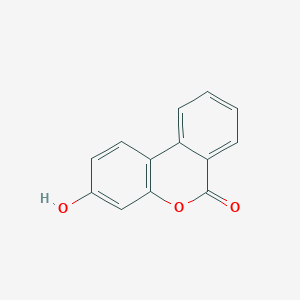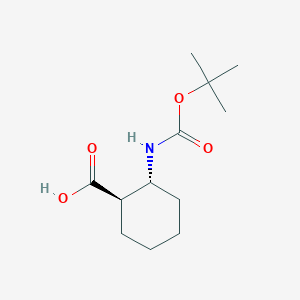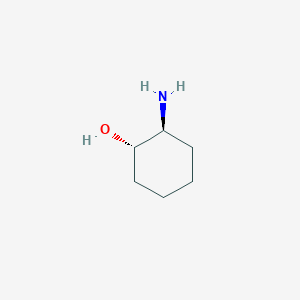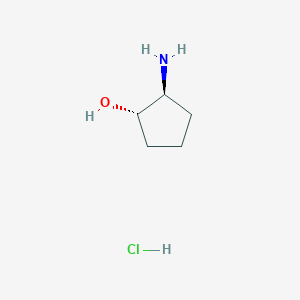
(2-(氨基甲基)苯基)硼酸
描述
(2-(Aminomethyl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group
科学研究应用
(2-(Aminomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
Mode of Action
The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organic group of the boronic acid is transferred from boron to palladium .
Pharmacokinetics
The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The primary result of the action of (2-(Aminomethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors such as pH and the presence of water . The compound’s stability can be compromised in aqueous environments, particularly at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)phenyl)boronic acid typically involves the reaction of (2-formylphenyl)boronic acid with secondary amines through an amination-reduction reaction . This method is favored due to its simplicity and efficiency.
Industrial Production Methods: In industrial settings, the production of (2-(Aminomethyl)phenyl)boronic acid may involve large-scale amination-reduction reactions, utilizing optimized conditions to ensure high yield and purity. The use of solid-phase and solution-phase chemistries has also been reported for the functionalization of synthetic peptides with boronic acids .
化学反应分析
Types of Reactions: (2-(Aminomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Boronic esters.
Reduction: Reduced boronic acid derivatives.
Substitution: Substituted aminomethylphenylboronic acids.
相似化合物的比较
Phenylboronic acid: Lacks the aminomethyl group, making it less versatile in certain applications.
(2-Formylphenyl)boronic acid: Precursor in the synthesis of (2-(Aminomethyl)phenyl)boronic acid.
Pinacol boronic esters: Used in similar coupling reactions but differ in their stability and reactivity.
Uniqueness: (2-(Aminomethyl)phenyl)boronic acid is unique due to its aminomethyl group, which enhances its binding affinity and specificity for saccharides and other hydroxyl-containing compounds. This makes it particularly valuable in biological and medicinal applications.
属性
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUTNQGRDQRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586015 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248274-03-5 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


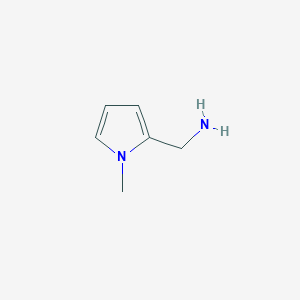
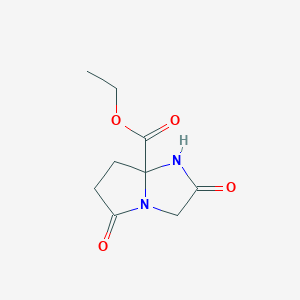
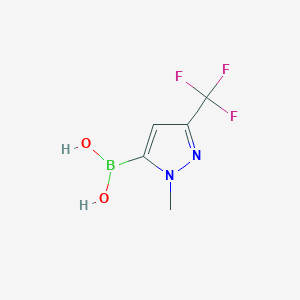

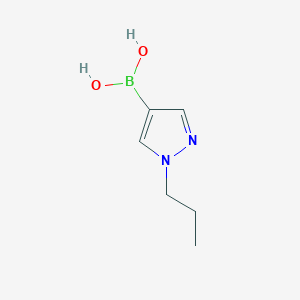
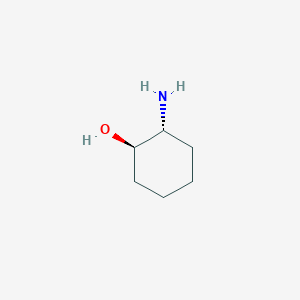
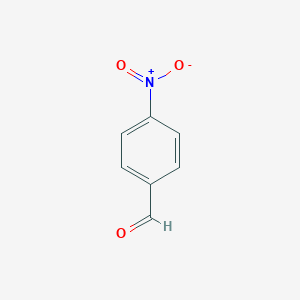
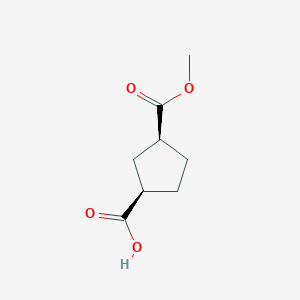
![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)
